molecular formula C12H10N2O4 B1447078 Ethyl 5-nitroisoquinoline-3-carboxylate CAS No. 1610591-36-0

Ethyl 5-nitroisoquinoline-3-carboxylate

Cat. No. B1447078
M. Wt: 246.22 g/mol
InChI Key: JZWBVUYNXZRAIM-UHFFFAOYSA-N
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Description

Ethyl 5-nitroisoquinoline-3-carboxylate (ENIC) is a chemical compound with the molecular formula C12H10N2O4 .


Synthesis Analysis

The synthesis of Ethyl 5-nitroisoquinoline-3-carboxylate involves several steps. A new approach for the synthesis of Ethyl Substituted Isoquinoline-3-Carboxylate has been reported . The detailed synthesis process is not available in the search results.


Molecular Structure Analysis

The molecular structure of Ethyl 5-nitroisoquinoline-3-carboxylate is characterized by its molecular formula C12H10N2O4 . The detailed molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

Ethyl 5-nitroisoquinoline-3-carboxylate has a molecular weight of 246.22 g/mol . The detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis of Substituted 3-Aminoquinolines

A novel synthetic route was developed to synthesize substituted 3-aminoquinoline carboxylic acid derivatives starting from nitroarenes and protected ethyl aminocrotonate. This method efficiently produces 3-aminoquinolines diversely substituted in the benzo-fused ring under relatively mild conditions, showcasing the versatility of ethyl nitroisoquinoline derivatives in heterocyclic chemistry (Bujok, Kwast, Cmoch, & Wróbel, 2010).

Theoretical and Spectroscopic Studies

Ethyl 4-oxoquinoline-3-carboxylate derivatives, including the nitro-substituted variants, were subjected to a comprehensive theoretical and spectroscopic analysis. This research aimed to identify the most probable oxo- and hydroxy-tautomeric forms and understand the molecular structures and electronic transitions of these compounds. The study offers insights into the behavior of ethyl nitroisoquinoline derivatives in different solvents and under photoinduced reduction conditions, contributing to the understanding of their biological activities (Rimarčík et al., 2011).

Antifungal Activity and Heterocycle Synthesis

Direct interaction of ethyl nitroisoquinoline derivatives with salicylaldehyde oxyanion led to the synthesis of novel compounds with demonstrated antifungal activity against C. albicans. This research highlights the potential of ethyl nitroisoquinoline derivatives in developing new antifungal agents and exploring their biological applications (Farrayeh, El-Abadelah, Zahra, Haddad, & Voelter, 2013).

Development of Fluorescent Dipoles

Ethyl nitroisoquinoline derivatives were utilized in the preparation of mesomeric betaines, acting as fluorescent dipoles. These compounds exhibit fluorescence properties due to their cross-conjugated system structure, where the HOMO is primarily located in the carboxylate group. This study contributes to the field of materials science by offering a method to develop novel fluorescent materials for various applications (Smeyanov, Adams, Hübner, & Schmidt, 2017).

Porphyrin Arrays Development

Ethyl nitroisoquinoline derivatives were used to synthesize porphyrins with fused isoquinoline and quinoline units. These compounds are promising for further functionalization and development of porphyrin arrays, potentially leading to applications in molecular recognition and sensor technology (Lash & Gandhi, 2000).

properties

IUPAC Name

ethyl 5-nitroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(15)10-6-9-8(7-13-10)4-3-5-11(9)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWBVUYNXZRAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C=CC=C(C2=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-nitroisoquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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